molecular formula C10H11ClO3 B2701158 2-Ethoxy-3-methoxybenzoyl chloride CAS No. 23966-83-8

2-Ethoxy-3-methoxybenzoyl chloride

Cat. No.: B2701158
CAS No.: 23966-83-8
M. Wt: 214.65
InChI Key: QNWBKBUDIBNWER-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a benzoyl chloride derivative, characterized by the presence of ethoxy and methoxy substituents on the benzene ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 2-ethoxy-3-methoxybenzoyl chloride typically involves the reaction of 2-ethoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

C10H12O4+SOCl2C10H11ClO3+SO2+HCl\text{C10H12O4} + \text{SOCl2} \rightarrow \text{C10H11ClO3} + \text{SO2} + \text{HCl} C10H12O4+SOCl2→C10H11ClO3+SO2+HCl

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

2-Ethoxy-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation and basic or acidic conditions for hydrolysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In Friedel-Crafts acylation, the compound forms a complex with a Lewis acid catalyst, which facilitates the electrophilic attack on the aromatic ring .

Comparison with Similar Compounds

2-Ethoxy-3-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

The unique combination of ethoxy and methoxy groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-ethoxy-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBKBUDIBNWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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